molecular formula C9H14O2 B3321098 Ethyl 2-cyclopropylcyclopropane-1-carboxylate CAS No. 1311073-24-1

Ethyl 2-cyclopropylcyclopropane-1-carboxylate

Cat. No. B3321098
CAS RN: 1311073-24-1
M. Wt: 154.21 g/mol
InChI Key: PSFHNXQFRCLLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclopropylcyclopropane-1-carboxylate, also known as CPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCC is a cyclopropane derivative that is widely used in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropylcyclopropane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine has been linked to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antitumor, antiviral, and antimicrobial activities. It has also been found to have an inhibitory effect on acetylcholinesterase, which can lead to improvements in cognitive function and memory. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

Ethyl 2-cyclopropylcyclopropane-1-carboxylate has several advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize and has a high purity and yield. This compound is also stable under a wide range of conditions, making it suitable for use in various experiments. However, this compound has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on Ethyl 2-cyclopropylcyclopropane-1-carboxylate. One potential area of research is the development of new drugs based on this compound. This compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities, and further research could lead to the development of new drugs for the treatment of these diseases. Another area of research is the study of the mechanism of action of this compound. Further understanding of how this compound works at the molecular level could lead to the development of more effective drugs. Finally, research could be conducted on the synthesis of this compound and its derivatives to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl 2-cyclopropylcyclopropane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry, specifically in the development of new drugs. This compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

ethyl 2-cyclopropylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFHNXQFRCLLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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